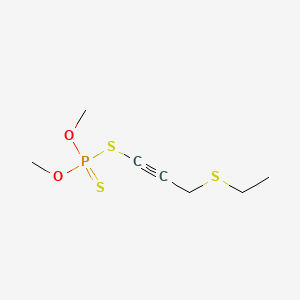
Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester is an organophosphorus compound with the molecular formula C7H13O2PS3. This compound is known for its unique chemical structure, which includes a phosphorodithioate group and an ethylthio-propynyl moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester typically involves the reaction of phosphorodithioic acid derivatives with ethylthio-propynyl compounds under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced phosphorodithioates.
Substitution Products: Various esters and thioesters.
Scientific Research Applications
Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the formulation of pesticides and other agrochemicals due to its reactivity and effectiveness.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. The pathways involved may include the disruption of metabolic processes or the inhibition of specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphorodithioic acid, S-(3-(ethylthio)-1-propynyl) O,O-dimethyl ester is unique due to its specific ethylthio-propynyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
87764-85-0 |
|---|---|
Molecular Formula |
C7H13O2PS3 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
3-ethylsulfanylprop-1-ynylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H13O2PS3/c1-4-12-6-5-7-13-10(11,8-2)9-3/h4,6H2,1-3H3 |
InChI Key |
USQPQCFLESFXAI-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC#CSP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















